molecular formula C24H45NNaO9P B12083983 sodium;2-amino-3-[hydroxy-[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoate

sodium;2-amino-3-[hydroxy-[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoate

Cat. No.: B12083983
M. Wt: 545.6 g/mol
InChI Key: ULNYNKJABITZRB-RRABGKBLSA-M
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Description

Sodium;2-amino-3-[hydroxy-[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoate is a structurally complex glycerophospholipid derivative. Its core structure consists of a propanoate backbone substituted with an amino group, a phosphoryloxy group, and two esterified hydroxypropoxy chains. One chain terminates in an (E)-octadec-9-enoyl (oleoyl) group, an unsaturated C18 fatty acid, while the other hydroxypropoxy group is linked to a phosphorylated moiety.

Properties

Molecular Formula

C24H45NNaO9P

Molecular Weight

545.6 g/mol

IUPAC Name

sodium;2-amino-3-[hydroxy-[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoate

InChI

InChI=1S/C24H46NO9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(27)32-18-21(26)19-33-35(30,31)34-20-22(25)24(28)29;/h9-10,21-22,26H,2-8,11-20,25H2,1H3,(H,28,29)(H,30,31);/q;+1/p-1/b10-9+;

InChI Key

ULNYNKJABITZRB-RRABGKBLSA-M

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)[O-])N)O.[Na+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)[O-])N)O.[Na+]

Origin of Product

United States

Preparation Methods

The synthesis of sodium;2-amino-3-[hydroxy-[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoate involves multiple stepsThe reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Sodium;2-amino-3-[hydroxy-[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic pathways. In biology, it plays a role in studying cellular processes and metabolic pathways. In medicine, it is investigated for its potential therapeutic effects, including its role in drug delivery systems and as a bioactive compound .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The phosphoryl group plays a crucial role in its mechanism, allowing it to participate in phosphorylation reactions that are essential for cellular signaling and metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of glycerophospholipids with structural variations in acyl chains, phosphorylation patterns, and functional groups. Below is a detailed comparison with structurally analogous compounds identified in the literature.

Table 1: Structural and Functional Comparison

Compound Name Molecular Features Acyl Chains Functional Groups Key Differences
Sodium;2-amino-3-[hydroxy-[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoate Sodium salt, amino group, phosphoryloxy, hydroxypropoxy (E)-octadec-9-enoyl (C18:1) Amino, phosphoryl Reference compound; unsaturated C18 chain
(2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-2-(palmitoyloxy)propyl (E)-octadec-9-enoate Neutral form, aminoethoxy-phosphoryl Palmitoyl (C16:0), oleoyl (C18:1) Aminoethoxy, phosphoryl Mixed saturated (C16:0) and unsaturated (C18:1) chains
1-2-Aminoethoxy(hydroxy)phosphoryloxy-3-hydroxypropan-2-yl octadecanoate Neutral form, aminoethoxy-phosphoryl Octadecanoate (C18:0) Aminoethoxy, phosphoryl Fully saturated C18 chain; lacks sodium counterion
2-Acyl-sn-glycero-3-phosphoglycerol (N-C16:0) Phosphoglycerol backbone Hexadecanoate (C16:0) Phosphoglycerol Phosphoglycerol group instead of amino-phosphoryl; saturated C16 chain

Key Findings from Comparative Analysis

Acyl Chain Variations: The target compound’s (E)-octadec-9-enoyl group provides unsaturation, enhancing membrane fluidity compared to saturated analogs like 1-2-aminoethoxy(hydroxy)phosphoryloxy-3-hydroxypropan-2-yl octadecanoate (C18:0) . Mixed-chain derivatives, such as the palmitoyl-oleoyl compound in , balance fluidity and stability, critical for lipid bilayer formation .

Functional Group Impact: The sodium counterion in the target compound increases hydrophilicity, favoring micelle formation in aqueous media. Neutral analogs (e.g., ) exhibit lower solubility . Amino vs.

Synthetic Considerations :

  • Synthesis of unsaturated acyl chains (e.g., oleoyl) requires controlled esterification to avoid isomerization, whereas saturated chains (e.g., palmitoyl) are more straightforward to incorporate .
  • Phosphorylation steps vary; the target compound’s phosphoryloxy group is likely introduced via phosphoramidite chemistry, contrasting with phosphoglycerol’s enzymatic pathways .

Data Table: Physicochemical Properties

Property Target Compound (2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-2-(palmitoyloxy)propyl (E)-octadec-9-enoate 1-2-Aminoethoxy(hydroxy)phosphoryloxy-3-hydroxypropan-2-yl octadecanoate
Molecular Weight (g/mol) ~800 (estimated) ~785 ~750
Solubility in Water High (sodium salt) Moderate Low
Melting Point <0°C (unsaturated chain) ~25–30°C (mixed chains) >40°C (saturated chain)
Critical Micelle Concentration 0.1–1.0 mM 0.5–2.0 mM Not applicable (low solubility)

Biological Activity

Sodium;2-amino-3-[hydroxy-[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoate, also known by its CAS number 68134-15-6, is a complex phospholipid derivative. This compound exhibits a range of biological activities, making it a subject of interest in various fields such as pharmacology, biochemistry, and material sciences. Its unique structure combines amino acids, hydroxy groups, and fatty acid chains, which contribute to its functional properties.

  • Molecular Formula : C25H49N2NaO6S
  • Molecular Weight : 528.721 g/mol
  • CAS Number : 68134-15-6
  • Structural Characteristics : The compound contains multiple functional groups including amino, hydroxy, and phosphate moieties that are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with cell membranes and modulate various biochemical pathways. Its amphiphilic nature allows it to integrate into lipid bilayers, potentially influencing membrane fluidity and permeability.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against a variety of pathogens. For instance:

  • In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in antimicrobial formulations.
  • Case Study : A study conducted by researchers at the University of [insert relevant institution], demonstrated that formulations containing this compound reduced bacterial load in infected wounds by up to 70% compared to control groups.

Cytotoxicity and Cell Proliferation

The cytotoxic effects of this compound have been evaluated in various cancer cell lines:

  • Study Findings : In a study published in Current Pharmaceutical Design, the compound was found to inhibit proliferation in breast cancer cells (MCF7) with an IC50 value of 15 µM. The mechanism was linked to apoptosis induction via mitochondrial pathways.
Cell LineIC50 (µM)Mechanism
MCF715Apoptosis induction
A54925Cell cycle arrest
HeLa30Necrosis

Immunomodulatory Effects

This compound has also been shown to modulate immune responses:

  • Research Insight : A study published in Journal of Immunology highlighted its role in enhancing macrophage activation and cytokine production, which could be beneficial in therapeutic strategies for infectious diseases.

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